SPI-112

概要

説明

SPI 112は、タンパク質チロシンホスファターゼSHP2(PTPN11)の選択的で効果的な阻害剤です。 競合的阻害速度論で知られており、特に癌や細胞シグナル伝達などの分野で科学研究に大きな可能性を示しています .

準備方法

合成経路と反応条件: SPI 112の合成には、細胞内Shp2 PTP活性を阻害できるメチルエステルアナログの調製が含まれます。 この化合物は、表面プラズモン共鳴によってShp2に結合し、競合的阻害速度論を示します 。 詳細な合成経路と反応条件は、一般公開されていないため、通常は有機合成技術と、目的の化学構造を達成するための特定の試薬の使用を伴います。

工業的生産方法:

化学反応の分析

反応の種類: SPI 112は、SHP2、タンパク質チロシンホスファターゼ、およびタンパク質チロシンホスファターゼ1Bとの競合的阻害反応を起こします。 SHP2に対して1マイクロモル、タンパク質チロシンホスファターゼに対して18.3マイクロモル、タンパク質チロシンホスファターゼ1Bに対して14.5マイクロモルのIC50を持っています .

一般的な試薬と条件: SPI 112を含む反応で使用される一般的な試薬には、溶解性のためのジメチルスルホキシド(DMSO)、およびin vitroアッセイのためのさまざまなバッファーと酵素が含まれます。 条件は通常、特定のpHレベルと温度を維持して最適な活性を確保することを含みます .

生成される主な生成物: SPI 112を含む反応から生成される主な生成物は、通常、SHP2、タンパク質チロシンホスファターゼ、およびタンパク質チロシンホスファターゼ1Bの阻害された形態です。 これらの阻害された形態は、さまざまな生物学的プロセスにおけるSHP2阻害の影響を研究するために不可欠です .

科学研究への応用

SPI 112は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 主に、SHP2の阻害とその細胞シグナル伝達経路への影響を研究するための研究ツールとして使用されます。 これは、SHP2はさまざまな発癌プロセスに関与することが知られているため、癌研究に大きな影響を与えます .

科学的研究の応用

Chemical Properties and Mechanism of Action

SPI-112 is characterized by the molecular formula and a molecular weight of 468.46 g/mol. It exhibits a polar nitro (-NO2) or negatively charged carboxyl (-COOH) group, which contributes to its properties as a competitive inhibitor of SHP2 with an IC50 value of 1 μM .

The compound's mechanism involves binding to the catalytic site of SHP2, inhibiting its phosphatase activity, which is crucial for various signaling pathways linked to cell growth and survival .

Applications in Cancer Research

1. Anticancer Drug Discovery

SHP2 plays a significant role in mediating growth factor signaling and is implicated in several cancers, particularly leukemias due to gain-of-function mutations. This compound has been identified as a promising candidate for developing targeted therapies against cancers driven by aberrant SHP2 activity .

Case Study: Methyl Ester Analog (SPI-112Me)

To address the issue of this compound's poor cell permeability, researchers developed a methyl ester prodrug (SPI-112Me) that can be hydrolyzed to this compound within cells. This modification allowed for effective cellular uptake and inhibition of SHP2 activity in various cellular models:

- Inhibition of EGF-Stimulated Activity : SPI-112Me inhibited epidermal growth factor (EGF)-stimulated SHP2 activity, leading to reduced cell migration and Erk1/2 activation .

- Impact on Mutant Cells : In TF-1 myeloid cells transformed by the SHP2 E76K mutant, SPI-112Me treatment resulted in decreased cell survival linked to inhibited SHP2 E76K activity and downstream signaling pathways .

Data Tables

| Treatment | Effect on SHP2 Activity | Observed Outcome |

|---|---|---|

| SPI-112Me + EGF | Inhibition | Reduced Erk1/2 activation |

| SPI-112Me + TF-1 E76K Cells | Inhibition | Decreased cell survival |

| SPI-112Me + IFN-γ | Enhanced STAT1 phosphorylation | Increased anti-proliferative effect |

作用機序

SPI 112は、SHP2の触媒部位を競合的に阻害することによってその効果を発揮します。 1.30マイクロモルの速度定数(KD)でSHP2に結合し、0.8マイクロモルのKiで競合的阻害モデルに従います。 この相互作用により、SHP2は基質を脱リン酸化することができなくなり、下流のシグナル伝達経路に影響を与えます .

類似の化合物との比較

類似の化合物:- NSC-117199

- JC-010a

- TNO155

独自性: SPI 112は、SHP2に対する高い選択性と競合的阻害速度論によりユニークです。 他の阻害剤とは異なり、極性ニトロ基または負に帯電したカルボキシル基を持ち、細胞透過性に影響を与えます .

類似化合物との比較

Similar Compounds:

- NSC-117199

- JC-010a

- TNO155

Uniqueness: SPI 112 is unique due to its high selectivity and competitive inhibition kinetics for SHP2. Unlike some other inhibitors, it has a polar nitro or negatively charged carboxyl group, which affects its cell permeability .

生物活性

SPI-112 is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of the protein tyrosine phosphatase Shp2. This enzyme is implicated in various signaling pathways that regulate cellular growth and differentiation, making it a target for therapeutic interventions in cancer and other diseases.

Inhibition of Shp2 Activity

This compound acts as a competitive inhibitor of Shp2, demonstrating significant binding affinity. The compound was synthesized from NSC-117199, a lead compound identified for Shp2 inhibition. Studies have shown that this compound does not permeate cell membranes effectively, which limits its direct application in biological studies. To address this, a methyl ester analog, SPI-112Me, was developed. This prodrug is designed to be hydrolyzed into this compound once inside the cell, allowing it to exert its inhibitory effects on Shp2 activity.

Experimental Findings

- Binding and Inhibition : Surface plasmon resonance (SPR) studies confirmed that this compound binds to Shp2 with competitive kinetics. The IC50 values reported for this compound are below 10 µM, indicating potent inhibitory activity against Shp2 in vitro .

- Cellular Uptake : Fluorescence uptake assays and confocal imaging demonstrated that SPI-112Me is effectively taken up by cells. Once inside, it inhibits EGF-stimulated Shp2 PTP activity, leading to reduced Erk1/2 activation and impaired cell migration .

- Impact on Cancer Cells : In experiments involving TF-1 myeloid cells transformed by the Shp2 E76K mutant, treatment with SPI-112Me resulted in decreased cell survival. This effect was linked to the inhibition of Erk1/2 activation and subsequent downregulation of Bcl-XL expression .

- Synergistic Effects : The combination of SPI-112Me with interferon alfa-2b showed a synergistic increase in growth inhibition in melanoma cell lines. This suggests potential for combinatorial therapies using this compound in cancer treatment .

Case Study 1: Melanoma Treatment

In a study assessing the efficacy of SPI-112Me alongside interferon alfa-2b, researchers found that the combination therapy significantly enhanced anti-melanoma effects compared to either treatment alone. The results indicated improved suppression of tumor growth markers and enhanced apoptosis in melanoma cells .

Case Study 2: Leukemia Cell Lines

Another case study focused on the effects of SPI-112Me on leukemia cell lines expressing the Shp2 E76K mutation. Treatment led to notable reductions in cell viability and alterations in key signaling pathways associated with cell survival and proliferation .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

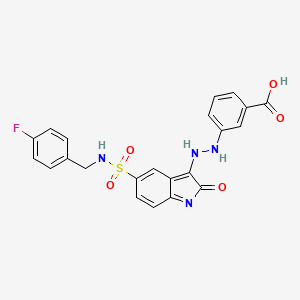

IUPAC Name |

3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXZSNNAEVDPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。